PD 169316

Description

PD-169316 is a p38 MAP kinase inhibitor.

p38 MAP kinase inhibito

Structure

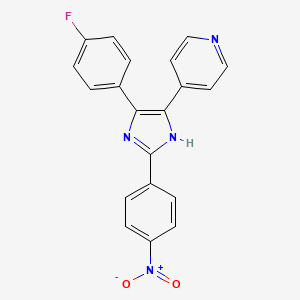

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[4-(4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN4O2/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(8-4-15)25(26)27/h1-12H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIYKDUASORTBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042684 | |

| Record name | 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152121-53-4 | |

| Record name | PD-169316 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-169316 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-169316 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX3Y2V80CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PD 169316: A Technical Guide for Researchers

An In-depth Examination of the Selective p38 MAPK Inhibitor in Preclinical Research

PD 169316 is a potent, cell-permeable, and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] This guide provides a comprehensive overview of its mechanism of action, applications in research, and relevant experimental data and protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound selectively targets the p38 MAPK, a key enzyme in the cellular response to stress, inflammation, and other external stimuli. It functions by inhibiting the kinase activity of phosphorylated p38 without preventing its upstream phosphorylation.[1] This specific mode of action allows for the precise study of p38's downstream effects. The primary mechanism involves the competitive inhibition of ATP binding to the p38 kinase domain, thereby preventing the phosphorylation of its downstream substrates.

Key Research Applications

The targeted inhibition of p38 MAPK by this compound has led to its use in a variety of research areas:

-

Inflammation and Immunology: p38 MAPK is a central regulator of inflammatory cytokine production. This compound is widely used to investigate the role of this pathway in inflammatory diseases.

-

Cancer Biology: The p38 MAPK pathway has complex and often contradictory roles in cancer, influencing processes like apoptosis, cell cycle regulation, and angiogenesis. This compound is a critical tool for dissecting these roles. For instance, it has been shown to block apoptosis induced by trophic factor withdrawal in differentiated PC12 cells.[1]

-

Neuroscience: p38 MAPK is implicated in neuronal apoptosis and the regulation of neurotransmitter transporters. Studies have utilized this compound to explore its role in neurodegenerative diseases and synaptic plasticity.[5][6] For example, research has shown that this compound can block the d-Amphetamine-enhanced phosphorylation of the serotonin transporter (SERT).[5]

-

Virology: this compound has demonstrated antiviral activity against certain viruses, such as Enterovirus 71, by inhibiting viral replication through the modulation of host cellular pathways.[1][3]

-

TGF-β Signaling: this compound has been shown to inhibit signaling induced by Transforming Growth Factor-beta (TGF-β) and Activin A.[1][3][7] This occurs through the reduction of Smad2 and Smad3 phosphorylation and nuclear translocation.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and usage of this compound.

| Parameter | Value | Assay Conditions |

| IC50 | 89 nM | Cell-free p38 MAPK kinase assay |

Table 1: In Vitro Potency of this compound

| Cell Line | Concentration | Observed Effect |

| CaOV3 | 0.2-20 μM | Inhibition of TGFβ-induced Smad2 nuclear translocation and Smad7 mRNA induction.[1] |

| PC12 | 10 μM | Blockade of apoptosis induced by trophic factor withdrawal.[1] |

| NB4 | 10 μM | Inhibition of all-trans retinoic acid (ATRA) effects on p-p38α, C/EBPβ, and CD11b expression.[1] |

| KBU | 0.5 μM | Significant change in proliferation rate and extent of apoptosis. |

| Ishikawa PRB/PRA | 10 μM | Did not inhibit MEKK1-induced p38 phosphorylation.[1] |

| NB4 and HL-60 | Not specified | Enhanced the differentiation effect of triciribine.[8] |

Table 2: Effective Concentrations of this compound in Various Cell Lines

| Animal Model | Dosage | Administration Route | Treatment Regimen | Observed Effect |

| EV71-challenged suckling mice | 1 mg/kg | Intramuscular injection | Daily for 14 consecutive days | Antiviral activity.[1] |

Table 3: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound within key signaling pathways and a typical experimental workflow for its use.

Caption: Mechanism of this compound action on the p38 MAPK pathway.

Caption: Inhibition of TGF-β/Smad signaling by this compound.

Caption: A typical experimental workflow using this compound.

Experimental Protocols

Below are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Kinase Assay

-

Reagents: Recombinant active p38 MAPK, substrate (e.g., ATF2), ATP, this compound, kinase assay buffer.

-

Procedure: a. Prepare serial dilutions of this compound in kinase assay buffer. b. In a microplate, combine the recombinant p38 MAPK, the substrate, and the various concentrations of this compound or vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 30 minutes). e. Terminate the reaction and quantify the phosphorylated substrate using methods such as ELISA, Western blot with a phospho-specific antibody, or radiometric assays. f. Calculate the IC50 value by fitting the dose-response data to a suitable model.

Western Blot Analysis of p38 and Smad Phosphorylation

-

Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour). c. Stimulate the cells with an appropriate agonist (e.g., TGF-β, anisomycin) for a predetermined duration.

-

Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Immunoblotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-Smad2, and total Smad2 overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation and Apoptosis Assays

-

Cell Treatment: Treat cells with this compound at various concentrations in the presence or absence of a stimulus.

-

Proliferation Assay (e.g., MTT, CCK-8): a. After the treatment period, add the proliferation reagent (e.g., MTT) to the cell culture medium. b. Incubate according to the manufacturer's instructions. c. Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.

-

Apoptosis Assay (e.g., Annexin V/PI Staining): a. Harvest the cells after treatment. b. Wash the cells with PBS and resuspend them in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells. d. Incubate in the dark for 15 minutes at room temperature. e. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Conclusion

This compound is an invaluable tool for investigating the multifaceted roles of the p38 MAPK signaling pathway in health and disease. Its high selectivity and cell permeability make it suitable for a wide range of in vitro and in vivo studies. This guide provides a foundational understanding of its application, supported by quantitative data and standardized protocols, to aid researchers in designing and interpreting their experiments. As with any pharmacological inhibitor, it is crucial to include appropriate controls and consider potential off-target effects, especially at higher concentrations.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. adooq.com [adooq.com]

- 5. jneurosci.org [jneurosci.org]

- 6. axonmedchem.com [axonmedchem.com]

- 7. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combination of triciribine and p38 MAPK inhibitor PD169316 enhances the differentiation effect on myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of PD 169316: A Technical Guide to a Selective p38 MAPK Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: PD 169316 is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways that respond to stress.[1][2][3] The p38 MAPK signaling cascade is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation, making it a significant target for therapeutic intervention in various diseases. This technical guide provides a comprehensive overview of the discovery and characterization of this compound, including its mechanism of action, quantitative data, and detailed experimental methodologies.

Mechanism of Action

This compound is a member of the pyridinylimidazole class of compounds, which were among the first potent inhibitors of p38 MAP kinase to be identified.[4] It selectively inhibits the kinase activity of phosphorylated p38 without preventing the upstream phosphorylation of the enzyme.[2] This specific mode of action has made this compound a valuable tool for elucidating the physiological roles of the p38 MAPK pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | IC50 | Assay Type |

| p38 MAPK | 89 nM | Cell-free kinase assay |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Selectivity vs. p38 MAPK (IC50-fold difference) |

| ERK | >100-fold |

| PKA | >1000-fold |

| PKCα | >1000-fold |

Signaling Pathway

The p38 MAPK signaling pathway is a multi-tiered cascade that is activated by a variety of extracellular stimuli, including stress and inflammatory cytokines. The following diagram illustrates the canonical p38 MAPK pathway and the point of inhibition by this compound.

Caption: p38 MAPK signaling pathway and inhibition by this compound.

Experimental Protocols

While detailed, step-by-step protocols for the initial discovery of this compound are not publicly available, this section provides a synthesis of methodologies described in key research articles citing the compound.

In Vitro Kinase Assay (General Workflow)

This generalized workflow is based on standard kinase assay principles and the available information for pyridinylimidazole-based p38 MAPK inhibitors.

Caption: Generalized workflow for an in vitro p38 MAPK kinase assay.

Methodology:

-

Reagents: Recombinant human p38 MAPK, a suitable substrate (e.g., ATF2), ATP, and serial dilutions of this compound.

-

Incubation: The p38 enzyme, substrate, and varying concentrations of this compound are pre-incubated in a kinase buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Reaction Termination: The reaction is stopped after a defined period.

-

Signal Detection: The level of substrate phosphorylation is quantified, typically using methods such as radioactive phosphate incorporation, fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Apoptosis Assay

The following protocol is based on the methodology described by Kummer et al. (1997) for investigating the effect of this compound on apoptosis induced by trophic factor withdrawal.[1]

Cell Lines:

-

Rat-1 fibroblasts

-

PC12 cells (differentiated)

Methodology:

-

Cell Culture and Treatment:

-

Rat-1 fibroblasts are grown in the presence of serum. To induce apoptosis, the serum is removed for 16 hours.

-

PC12 cells are differentiated with nerve growth factor (NGF). Apoptosis is induced by withdrawing NGF for 16 hours.

-

This compound is added to the culture medium at the time of trophic factor withdrawal.

-

-

Assessment of Apoptosis: Apoptosis is quantified by methods such as:

-

Nuclear Staining: Cells are stained with a fluorescent DNA-binding dye (e.g., Hoechst 33258) to visualize nuclear morphology. Apoptotic cells are identified by condensed and fragmented nuclei.

-

TUNEL Assay: This method detects DNA fragmentation, a hallmark of apoptosis.

-

-

p38 MAPK Activity Assay:

-

Cell lysates are prepared from treated and control cells.

-

p38 MAPK is immunoprecipitated from the lysates.

-

The activity of the immunoprecipitated p38 MAPK is measured in an in vitro kinase assay as described above.

-

In Vivo Studies

While specific pharmacokinetic and in vivo efficacy studies for this compound are not extensively detailed in the public domain, the pyridinylimidazole class of p38 MAPK inhibitors has been investigated in various animal models. For instance, studies on related compounds in rats have involved oral gavage administration to assess pharmacokinetic properties like absorption, distribution, metabolism, and excretion.[5]

Conclusion

This compound is a foundational tool compound for studying the intricate roles of the p38 MAPK signaling pathway. Its high potency and selectivity have enabled researchers to dissect the involvement of p38 MAPK in a multitude of cellular processes. The information and methodologies presented in this technical guide provide a solid basis for scientists and drug development professionals to understand and utilize this compound in their research endeavors. Further investigation into its pharmacokinetic properties and efficacy in a broader range of in vivo models will continue to define its potential as a therapeutic agent.

References

- 1. Apoptosis induced by withdrawal of trophic factors is mediated by p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [sigmaaldrich.com]

- 4. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of ML3403 ({4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine), a 4-Pyridinylimidazole-type p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

PD 169316: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 169316 is a potent, selective, and cell-permeable pyridinylimidazole compound that has garnered significant interest within the research community for its specific inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This technical guide provides an in-depth overview of the biological activity and function of this compound, consolidating key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways. Its established role in modulating cellular responses such as inflammation, apoptosis, and viral replication makes it a valuable tool for investigating the physiological and pathological functions of p38 MAPK.

Introduction

The p38 MAPKs are a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including inflammatory cytokines, genotoxic stress, and environmental stresses. Once activated, p38 MAPKs phosphorylate a range of downstream substrates, leading to the regulation of gene expression and the modulation of numerous cellular processes. The dysregulation of the p38 MAPK pathway has been implicated in a host of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.

This compound has emerged as a critical chemical probe for elucidating the intricate roles of p38 MAPK. This guide serves as a comprehensive resource for researchers employing this compound in their studies.

Mechanism of Action

This compound is a highly selective inhibitor of the p38 MAPKα and p38 MAPKβ isoforms.[1] It exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[2] A key characteristic of this compound is that it inhibits the kinase activity of already phosphorylated p38 MAPK, without impeding the upstream kinases from phosphorylating p38 itself.[2][3] This specific mode of action allows for the precise dissection of signaling events downstream of p38 activation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its inhibitory potency and binding affinity.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 89 nM | p38 MAPK | Cell-free kinase assay | [1][3] |

| Kd | 16.7 ± 1.2 nM | His6-p38α | Microscale Thermophoresis (BLUE-tris-NTA) | |

| Kd | 35 ± 5 nM | His6-p38α | Microscale Thermophoresis (GREEN-tris-NTA) | |

| Kd | 24 ± 9 nM | His6-p38α | Microscale Thermophoresis (RED-tris-NTA) |

Table 1: In Vitro Potency and Binding Affinity of this compound

| Cell Line | Concentration Range | Effect | Reference |

| CaOV3 | 0.2-20 µM | Inhibition of TGFβ-induced Smad2 nuclear translocation, Smad7 mRNA induction, and reporter gene activity | [3] |

| PC12 | 10 µM | Inhibition of p38 MAP kinase activity with no significant change in ERK activity | [3] |

| NB4 (NLS-RARα-overexpressed) | 10 µM | Inhibition of ATRA-induced increase in p-p38α, C/EBPβ, and CD11b expression | [3] |

| KBU | 0.5 µM | Significant change in proliferation rate and extent of apoptosis | [1] |

| Mouse Embryonic Stem (ES) cells | 10 µM | Analyzed for effects on LIF-withdrawal induced apoptosis |

Table 2: Cellular Activity of this compound in Various In Vitro Models

Key Biological Activities and Functions

Inhibition of TGF-β and Activin A Signaling

This compound has been shown to abrogate signaling initiated by both Transforming Growth Factor-beta (TGF-β) and Activin A.[1][4] This inhibition is dose-dependent and leads to a reduction in the phosphorylation of Smad2 and Smad3, their subsequent nuclear translocation, and the upregulation of the TGF-β target gene, Smad7.[4] It is important to note that at concentrations of 5 µM or higher, this compound can block TGF-β signaling independently of its p38 MAPK inhibitory activity, a crucial consideration for experimental design.[4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 4. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of p38 MAPK in Alzheimer's Disease and the Therapeutic Potential of PD 169316: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the p38 mitogen-activated protein kinase (MAPK) signaling pathway in the pathogenesis of Alzheimer's disease. It further details the characteristics and experimental applications of PD 169316, a selective p38 MAPK inhibitor, as a potential therapeutic agent. This document is intended for researchers, scientists, and professionals involved in neurodegenerative disease research and drug development.

Introduction: p38 MAPK in the Pathology of Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The p38 MAPK signaling pathway, a key transducer of cellular stress, is increasingly recognized as a critical player in the molecular mechanisms underlying Alzheimer's pathology. Activation of p38 MAPK in the brain is triggered by various stressors, including inflammatory cytokines and Aβ oligomers. Once activated, the p38 MAPK cascade contributes to the progression of Alzheimer's disease through several mechanisms:

-

Neuroinflammation: Activated p38 MAPK in microglia, the resident immune cells of the brain, leads to the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). This chronic neuroinflammation is a hallmark of the Alzheimer's brain and contributes to neuronal damage.

-

Tau Hyperphosphorylation: p38 MAPK can directly phosphorylate tau protein at sites that are hyperphosphorylated in the neurofibrillary tangles found in Alzheimer's patients. This pathological modification of tau leads to its aggregation and the formation of tangles, which disrupt neuronal function and contribute to cell death.

-

Amyloid-β Toxicity: The p38 MAPK pathway is implicated in mediating the neurotoxic effects of Aβ. It can be activated by Aβ, leading to a feedback loop that exacerbates neuroinflammation and neuronal apoptosis.

Given its central role in these pathological processes, the p38 MAPK pathway has emerged as a promising therapeutic target for the treatment of Alzheimer's disease.

This compound: A Selective p38 MAPK Inhibitor

This compound is a potent, cell-permeable, and selective inhibitor of p38 MAP kinase. It functions by targeting the kinase activity of phosphorylated p38, thereby preventing the downstream signaling events that contribute to the pathology of Alzheimer's disease.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the key quantitative data regarding the in vitro efficacy of this compound.

| Parameter | Value | Cell-Free/Cell-Based | Reference |

| IC50 | 89 nM | Cell-free assay | [1][2] |

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the central role of the p38 MAPK signaling pathway in the context of Alzheimer's disease pathology.

Caption: p38 MAPK signaling cascade in Alzheimer's disease.

Mechanism of Action of this compound

This diagram illustrates the inhibitory action of this compound on the p38 MAPK pathway.

Caption: Inhibition of p38 MAPK by this compound.

Experimental Workflow: Assessing Neuroprotection

The following diagram outlines a typical experimental workflow to evaluate the neuroprotective effects of this compound against amyloid-beta toxicity in a neuronal cell line.

Caption: Workflow for in vitro neuroprotection studies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of p38 MAPK and this compound in the context of Alzheimer's disease.

In Vitro p38 MAPK Kinase Assay

This assay is designed to measure the inhibitory activity of compounds like this compound against recombinant p38α MAPK.

Materials and Reagents:

-

Recombinant human p38α MAPK (active)

-

Recombinant human ATF-2 (substrate)

-

Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)

-

ATP solution

-

This compound stock solution (in DMSO)

-

Positive control inhibitor (e.g., SB203580)

-

96-well assay plates

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound and the positive control in Kinase Assay Buffer. A typical concentration range for IC50 determination is from 1 nM to 100 µM.

-

Dilute recombinant p38α MAPK and ATF-2 substrate to their final working concentrations in Kinase Assay Buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted this compound, positive control, or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of the diluted p38α MAPK to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 10 µL of a solution containing both ATF-2 substrate and ATP to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using a commercial kinase detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot for Phosphorylated p38 MAPK in Microglia

This protocol describes the detection of phosphorylated (activated) p38 MAPK in microglial cells treated with an inflammatory stimulus and a p38 inhibitor.

Materials and Reagents:

-

BV-2 microglial cells

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture BV-2 microglia in appropriate media.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the level of phosphorylated p38 MAPK as a ratio to total p38 MAPK.

-

MTT Assay for Neuroprotection against Amyloid-beta Toxicity

This assay assesses the ability of this compound to protect neuronal cells from the cytotoxic effects of amyloid-beta.[3][4][5][6]

Materials and Reagents:

-

SH-SY5Y neuroblastoma cells[4]

-

Cell culture medium (e.g., DMEM/F12)

-

Amyloid-beta (1-42) oligomers

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed SH-SY5Y cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Add pre-aggregated amyloid-beta (1-42) oligomers to the wells to induce neurotoxicity.

-

Include control wells with untreated cells and cells treated with amyloid-beta alone.

-

Incubate the plate for 24-48 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.[4] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Evaluate the neuroprotective effect of this compound by comparing the viability of cells treated with amyloid-beta alone to those co-treated with this compound.

-

Conclusion

The p38 MAPK signaling pathway is a key driver of neuroinflammation, tau hyperphosphorylation, and amyloid-beta-mediated neurotoxicity, all of which are central to the pathogenesis of Alzheimer's disease. As a selective inhibitor of p38 MAPK, this compound holds significant promise as a therapeutic agent for mitigating the progression of this devastating neurodegenerative disorder. The experimental protocols and data presented in this technical guide provide a foundation for further research into the efficacy and mechanisms of action of this compound and other p38 MAPK inhibitors in the context of Alzheimer's disease. Further in vivo studies are warranted to translate these preclinical findings into potential clinical applications.

References

- 1. Spatial learning and memory impairments are associated with increased neuronal activity in 5XFAD mouse as measured by manganese-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

An In-depth Technical Guide to PD 169316: A Selective p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PD 169316, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The information presented herein is intended to support research and development efforts by providing detailed chemical properties, mechanistic insights, experimental protocols, and visual representations of its function and application.

Core Chemical and Physical Properties

This compound is a well-characterized small molecule inhibitor used extensively in cellular and molecular biology research to probe the function of the p38 MAPK signaling pathway. Its key properties are summarized below.

| Property | Value |

| CAS Number | 152121-53-4[1][2] |

| Molecular Formula | C₂₀H₁₃FN₄O₂[2][3][4] |

| Molecular Weight | 360.34 g/mol [2][5] |

| IUPAC Name | 4-[4-(4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl]pyridine[2] |

| Appearance | A solid, white powder[2][4] |

| Solubility | Insoluble in water and ethanol; soluble in DMSO (≥15.3 mg/mL)[2] |

| Purity | >98% (typically analyzed by HPLC)[4] |

| Storage | Store at -20°C as a solid[2] |

Mechanism of Action and Biological Activity

This compound is a potent, selective, and cell-permeable inhibitor of p38 MAP kinase with an IC50 value of 89 nM.[1][3][5][6] It selectively inhibits the kinase activity of phosphorylated p38 without preventing its upstream phosphorylation.[1] This specificity makes it a valuable tool for dissecting the roles of p38 MAPK in various cellular processes.

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. By inhibiting p38 MAPK, this compound has been shown to:

-

Block Apoptosis: It can inhibit apoptosis induced by trophic factor withdrawal in neuronal cells.[1][7]

-

Inhibit TGF-β Signaling: this compound can abrogate signaling initiated by both TGF-β and Activin A, leading to reduced Smad2 and Smad3 phosphorylation and nuclear translocation.[5][8]

-

Exhibit Antiviral Activity: It has demonstrated antiviral activity against Enterovirus 71.[1][5]

-

Regulate Gene Expression: The inhibitor can prevent the increased expression of pro-apoptotic genes like monoamine oxidase (MAO) following nerve growth factor (NGF) withdrawal.[7]

Experimental Protocols

The following are representative protocols for experiments frequently conducted with this compound, based on methodologies cited in the literature.

1. Inhibition of p38 MAPK Activity in Cell Culture

-

Objective: To assess the effect of this compound on p38 MAPK-mediated cellular events.

-

Methodology:

-

Cell Culture: Plate cells (e.g., PC12, CaOV3) in appropriate culture medium and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 0.2-20 µM).[1]

-

Incubation: Replace the existing medium with the medium containing this compound and incubate for the desired duration (e.g., 30 minutes to 24 hours), depending on the specific experimental endpoint.[1][7]

-

Stimulation (if applicable): After pre-incubation with the inhibitor, cells can be stimulated with an agonist (e.g., TGF-β, anisomycin) to activate the p38 MAPK pathway.

-

Analysis: Harvest cells for downstream analysis, such as Western blotting to detect phosphorylated p38 targets or apoptosis assays.

-

2. Western Blot Analysis for Protein Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation status of p38 MAPK downstream targets.

-

Methodology:

-

Protein Extraction: Following treatment with this compound and any stimulants, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., phospho-Smad2, phospho-MAPKAPK-2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

3. Nucleosomal DNA Fragmentation Assay for Apoptosis

-

Objective: To quantify apoptosis in cells treated with this compound.

-

Methodology:

-

Cell Treatment: Treat cells with the desired conditions (e.g., trophic factor withdrawal) in the presence or absence of this compound (e.g., 10 µM).[7]

-

Cell Lysis: After the treatment period, lyse the cells according to the manufacturer's protocol for a commercially available DNA fragmentation ELISA kit.

-

ELISA:

-

The cell lysate, containing histone-complexed DNA fragments, is added to a microplate coated with anti-histone antibodies.

-

A second anti-DNA antibody conjugated to a peroxidase enzyme is added.

-

After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader.

-

-

Data Analysis: The absorbance is directly proportional to the amount of fragmented DNA, providing a quantitative measure of apoptosis.

-

Visualizing Signaling Pathways and Workflows

p38 MAPK Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical p38 MAPK signaling cascade and the point of inhibition by this compound.

Caption: p38 MAPK signaling cascade and this compound inhibition.

Experimental Workflow for Assessing this compound's Effect on Apoptosis

This diagram outlines a typical experimental workflow to investigate the anti-apoptotic effects of this compound.

Caption: Workflow for apoptosis inhibition study with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. selleckchem.com [selleckchem.com]

- 6. adooq.com [adooq.com]

- 7. pnas.org [pnas.org]

- 8. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity Profile of PD 169316: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 169316 is a potent, cell-permeable pyridinyl-imidazole compound widely utilized in biomedical research as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a variety of diseases. Understanding the precise selectivity profile of small molecule inhibitors like this compound is paramount for the accurate interpretation of experimental results and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the selectivity of this compound, its known off-target effects, and detailed experimental protocols for assessing its activity.

Selectivity Profile of this compound

Primary Target and Potency

The primary molecular target of this compound is the p38 MAPK. It selectively inhibits the kinase activity of the phosphorylated, active form of p38 without preventing its upstream phosphorylation.[4]

Quantitative Kinase Inhibition Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary target and other kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. p38 MAPK | Reference |

| p38 MAPK | 89 | 1 | [1][2][4] |

| ERK | > 8,900 | > 100 | |

| PKA | > 89,000 | > 1,000 | |

| PKCα | > 89,000 | > 1,000 |

Note: The IC50 values for ERK, PKA, and PKCα are inferred from reports stating that the IC50s are >100-fold and >1,000-fold higher than for p38 MAPK, respectively.

Off-Target Activities

A critical aspect of understanding any kinase inhibitor is characterizing its off-target effects. For this compound, a notable off-target activity has been identified in the transforming growth factor-beta (TGF-β) signaling pathway.

Inhibition of TGF-β and Activin A Signaling

At concentrations of 5 µM and higher, this compound has been shown to inhibit signaling induced by TGF-β and Activin A.[5] This inhibition is independent of its p38 MAPK activity and results in reduced phosphorylation of Smad2 and Smad3, their subsequent nuclear translocation, and the up-regulation of the TGF-β target gene, Smad7.[5] It is important to note that this compound does not inhibit signaling by bone morphogenetic protein (BMP) 4, another member of the TGF-β superfamily.[5] This dose-dependent off-target effect should be a key consideration in the design and interpretation of experiments using this compound at concentrations in the micromolar range.

Signaling Pathway Diagrams

To visualize the primary and off-target signaling pathways affected by this compound, the following diagrams are provided.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound - LabNet Biotecnica [labnet.es]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of PD 169316 on Cytokine Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 169316 is a potent and selective pyridinyl-imidazole inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK cascade is a critical regulator of inflammatory responses, and its activation leads to the production of a wide array of pro-inflammatory cytokines. Consequently, inhibitors of this pathway, such as this compound, have been a focal point of research for their therapeutic potential in various inflammatory diseases. This technical guide provides an in-depth analysis of the effects of this compound on cytokine production, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Inhibition of p38 MAPK

This compound exerts its effects by selectively binding to and inhibiting the activity of p38 MAPK. This kinase is a central node in a signaling cascade that is activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS) and other cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α)[1][2]. The p38 MAPK pathway plays a crucial role in regulating the gene expression of pro-inflammatory cytokines at both the transcriptional and post-transcriptional levels[2][3].

Upon activation by upstream kinases (MKK3, MKK4, or MKK6), p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases (e.g., MAPKAP-K2) and transcription factors (e.g., ATF2, CREB)[1][4][5]. This phosphorylation cascade ultimately leads to the increased transcription of genes encoding pro-inflammatory cytokines and enhanced stability of their messenger RNA (mRNA), resulting in a surge of cytokine production[2]. By inhibiting p38 MAPK, this compound disrupts this signaling cascade, thereby attenuating the production of these key inflammatory mediators.

Quantitative Effects of p38 MAPK Inhibition on Cytokine Production

While specific quantitative data for the standalone effect of this compound on cytokine production is limited in publicly available literature, studies on other selective p38 MAPK inhibitors provide a strong indication of its expected impact. The following table summarizes the inhibitory effects of p38 MAPK inhibitors on the production of key pro-inflammatory cytokines. It is important to note that the exact IC50 and percentage of inhibition can vary depending on the cell type, stimulus, and experimental conditions.

| Cytokine | Cell Type | Stimulus | p38 MAPK Inhibitor | Observed Effect | Reference |

| TNF-α | Murine Macrophages (RAW 264.7) | LPS + IFN-γ | SB202190 | Dose-dependent inhibition of TNF production. | [6] |

| TNF-α | Human Monocytes | LPS | SB239063 | Potent inhibition of TNF-α release. | [7] |

| IL-6 | Human Monocytic Cells | IL-1 | SB203580 | Inhibition of IL-6 secretion. | [8] |

| IL-1β | Human Monocytes | LPS | p38 MAPK inhibitors | Inhibition of IL-1β release. | [1] |

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the p38 MAPK cascade. Inhibition of p38 MAPK by this compound prevents the downstream signaling events that lead to cytokine gene expression.

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for assessing the effect of kinase inhibitors like this compound on cytokine production. These are based on standard methodologies employed in the field.

In Vitro Cell Culture and Stimulation

A common experimental workflow to assess the impact of a kinase inhibitor on cytokine production involves stimulating immune cells in vitro.

Caption: A typical experimental workflow for studying the effect of this compound.

1. Cell Culture and Plating:

-

Culture a relevant cell line (e.g., RAW 264.7 murine macrophages, THP-1 human monocytic cells) or primary cells (e.g., human peripheral blood mononuclear cells [PBMCs] or isolated monocytes) in appropriate culture medium and conditions.

-

Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.

2. Pre-treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to the desired final concentrations in the culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells with the inhibitor for a specific period (e.g., 1 hour) to allow for cellular uptake and target engagement.

3. Stimulation:

-

Prepare a solution of the inflammatory stimulus (e.g., LPS from E. coli) at the desired concentration in culture medium.

-

Add the stimulus to the wells containing the cells and inhibitor.

-

Incubate the plates for a time course (e.g., 4, 8, 12, 24 hours) to allow for cytokine production and secretion.

Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying the concentration of a specific secreted cytokine in the cell culture supernatant.

1. Plate Coating:

-

Dilute the capture antibody specific for the cytokine of interest in a coating buffer and add it to the wells of a 96-well high-binding microplate.

-

Incubate the plate overnight at 4°C.

-

The next day, wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

-

Add a blocking buffer (e.g., PBS with 1% BSA) to each well to block any non-specific binding sites.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate again.

3. Sample and Standard Incubation:

-

Prepare a standard curve by performing serial dilutions of a known concentration of the recombinant cytokine.

-

Add the standards and the collected cell culture supernatants to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate.

4. Detection Antibody Incubation:

-

Add a biotinylated detection antibody, which recognizes a different epitope of the cytokine, to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate.

5. Enzyme and Substrate Reaction:

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) to each well. A color change will occur in the presence of HRP.

-

Stop the reaction by adding a stop solution (e.g., sulfuric acid).

6. Data Acquisition and Analysis:

-

Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound, as a potent inhibitor of p38 MAPK, holds significant potential for modulating the production of pro-inflammatory cytokines. While direct quantitative data on its standalone effects are not extensively detailed in the public domain, the well-established role of the p38 MAPK pathway in inflammation strongly suggests that this compound will effectively reduce the levels of key cytokines such as TNF-α, IL-6, and IL-1β. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and quantify the specific effects of this compound in various cellular contexts. A deeper understanding of its precise impact on cytokine profiles will be crucial for its continued development as a potential therapeutic agent for inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Interleukin-6 production by activated human monocytic cells is enhanced by MK-571, a specific inhibitor of the multi-drug resistance protein-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Initial Studies and Synthesis of PD 169316: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 169316 is a potent and selective, cell-permeable pyridinylimidazole inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and in the production of pro-inflammatory cytokines. As such, inhibitors of this pathway, like this compound, have been instrumental in elucidating the role of p38 MAPK in various physiological and pathological processes, including inflammation, apoptosis, and cell differentiation. This technical guide provides an in-depth overview of the initial studies on this compound, detailing its synthesis, biological activity, and the experimental protocols used in its early characterization.

Chemical Synthesis of this compound

The synthesis of this compound, chemically known as 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole, was first described as part of a broader investigation into pyridinylimidazole-based inhibitors of CSBP (p38) kinase. The general synthetic scheme involves a multi-step process culminating in the formation of the substituted imidazole ring.

Experimental Protocol: Synthesis of Trisubstituted Imidazoles

The synthesis of the pyridinylimidazole series, including compounds structurally analogous to this compound, follows a convergent strategy. The key final step is the condensation of a diketone intermediate with an aldehyde in the presence of an ammonium salt. The following is a representative protocol based on the initial reported syntheses of this class of compounds.

Step 1: Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)ethanedione

A solution of 4-acetylpyridine and 4-fluorobenzaldehyde in a suitable solvent (e.g., ethanol) is treated with a base such as sodium hydroxide. The resulting chalcone is then oxidized using an agent like selenium dioxide in a solvent such as aqueous dioxane under reflux to yield the α-diketone, 1-(4-fluorophenyl)-2-(4-pyridyl)ethanedione.

Step 2: Synthesis of 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole (this compound)

A mixture of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanedione (1 equivalent), 4-nitrobenzaldehyde (1 equivalent), and ammonium acetate (excess) in glacial acetic acid is heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Diagram: Synthesis Workflow of this compound

Caption: A simplified workflow for the synthesis of this compound.

Biological Activity and Initial Studies

This compound was identified as a potent inhibitor of p38 MAPK, a key kinase in the cellular response to stress and inflammation. Its inhibitory activity has been characterized in various in vitro and cellular assays.

p38 MAP Kinase Inhibition

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the p38 MAP kinase.

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | p38α MAPK | 89 | Cell-free kinase assay |

The inhibitory activity of this compound on p38 kinase can be determined using a cell-free enzyme assay. A typical protocol is as follows:

-

Enzyme and Substrate Preparation: Recombinant human p38α MAPK is used as the enzyme source. A specific substrate, such as Myelin Basic Protein (MBP) or a peptide substrate like ATF2, is prepared in a suitable kinase assay buffer.

-

Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the kinase assay buffer.

-

Kinase Reaction: The kinase reaction is initiated by mixing the p38α enzyme, the substrate, and the various concentrations of this compound in the presence of ATP (often radiolabeled with ³²P or ³³P). The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Detection: The reaction is stopped by the addition of a solution like phosphoric acid. The phosphorylated substrate is then separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.

-

Data Analysis: The amount of incorporated radiolabel is quantified using a scintillation counter. The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of TGF-β Signaling

Subsequent studies revealed that this compound also affects other signaling pathways. Notably, it has been shown to inhibit signaling induced by Transforming Growth Factor-beta (TGF-β).[3]

| Treatment | Effect | Cell Line |

| This compound (at 5 µM or higher) | Reduced Smad2 and Smad3 phosphorylation and nuclear translocation | Human ovarian cancer cells |

The effect of this compound on TGF-β-induced Smad phosphorylation is commonly assessed by Western blotting.

-

Cell Culture and Treatment: A suitable cell line (e.g., human ovarian cancer cells) is cultured to an appropriate confluency. The cells are then pre-treated with various concentrations of this compound for a specific period before stimulation with TGF-β.

-

Cell Lysis: After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated Smad2 and Smad3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated Smad2/3 are normalized to a loading control, such as total Smad2/3 or β-actin.

Diagram: p38 MAPK and TGF-β Signaling Pathways

Caption: Inhibition of p38 MAPK and TGF-β signaling by this compound.

Conclusion

This compound has served as a valuable pharmacological tool for investigating the multifaceted roles of the p38 MAP kinase pathway. Its well-defined synthesis and potent, selective inhibitory activity have enabled researchers to dissect the contributions of p38 signaling in a wide range of biological contexts. The initial studies laid the groundwork for understanding its mechanism of action and its effects on cellular signaling, including the unexpected crossover inhibition of the TGF-β pathway. The detailed experimental protocols provided herein offer a foundation for the continued use and study of this important research compound in drug discovery and development.

References

- 1. Regulation of stress-induced cytokine production by pyridinylimidazoles; inhibition of CSBP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

PD 169316: In Vitro Experimental Protocols for p38 MAPK Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 169316 is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC50 value of 89 nM.[1][2] It acts by selectively inhibiting the kinase activity of phosphorylated p38 without preventing the upstream phosphorylation of the kinase itself.[2] This inhibitor serves as a critical tool for investigating the roles of the p38 MAPK signaling pathway in various cellular processes, including inflammation, apoptosis, and cell differentiation. Additionally, this compound has been shown to abrogate signaling initiated by TGF-β and Activin A.[1][3] These application notes provide detailed protocols for in vitro experiments designed to characterize the activity and cellular effects of this compound.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₃FN₄O₂ |

| Molecular Weight | 360.3 g/mol |

| CAS Number | 152121-53-4 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound is a selective inhibitor of p38 MAPK. The p38 MAPK signaling cascade is a crucial pathway that responds to stress stimuli such as cytokines, ultraviolet light, and osmotic shock, leading to the activation of downstream transcription factors and subsequent cellular responses. This compound specifically targets the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates.

References

Application Notes and Protocols: Preparation of PD 169316 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of a stock solution for PD 169316, a potent and selective inhibitor of p38 MAP kinase. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

| Parameter | Value | Source |

| CAS Number | 152121-53-4 | [1][2] |

| Molecular Formula | C₂₀H₁₃FN₄O₂ | [1][2] |

| Molecular Weight | 360.3 g/mol | [1][2] |

| Appearance | Crystalline solid, Orange-yellow solid | [1] |

Solubility Data

This compound is a hydrophobic compound with limited solubility in aqueous solutions. The following table summarizes its solubility in various common laboratory solvents. It is crucial to use fresh, anhydrous solvents to achieve maximum solubility, as moisture can reduce the compound's solubility.[3]

| Solvent | Solubility | Concentration (mM) | Source |

| DMSO | ≥15.3 mg/mL | ~42.46 mM | [4] |

| 14 mg/mL | 38.85 mM | [3] | |

| 12 mg/mL | 33.3 mM | [2] | |

| 10 mg/mL | ~27.75 mM | ||

| 2 mg/mL | ~5.55 mM | [1] | |

| DMF | 2 mg/mL | ~5.55 mM | [1] |

| DMF:PBS (pH 7.2) (1:2) | 0.25 mg/mL | ~0.69 mM | [1] |

| Water | Insoluble | - | [2][3] |

| Ethanol | Insoluble | - | [2][3] |

Recommended Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

-

Calibrated analytical balance

-

Sterile, precision pipettes and tips

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3603 mg of this compound (Mass = Concentration x Volume x Molecular Weight).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For a 10 mM solution, if you weighed 0.3603 mg, add 100 µL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid in dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2][5]

-

Storage: Store the aliquoted stock solution at -20°C or -80°C for long-term stability.[1][2][3][5]

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing a this compound stock solution.

Storage and Stability

Proper storage is critical to maintain the activity of the this compound stock solution.

| Form | Storage Temperature | Stability | Source |

| Lyophilized Powder | -20°C | ≥ 4 years | [1] |

| -20°C | 36 months | [2] | |

| -20°C | 3 years | [3] | |

| In Solvent (DMSO) | -80°C | 1 year to 2 years | [3][5] |

| -20°C | 1 month | [2][3][5] |

Note: It is recommended to use the stock solution within one month when stored at -20°C to prevent loss of potency.[2][3] For longer-term storage, -80°C is preferable. Always protect the solution from light.

Mechanism of Action: p38 MAPK Signaling Pathway Inhibition

This compound is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK).[1][2] It functions by competing with ATP for binding to the kinase domain of p38, thereby preventing the phosphorylation of downstream substrates. This inhibition can block cellular processes such as apoptosis and inflammation.[1] Interestingly, this compound has also been shown to abrogate signaling initiated by TGF-β and Activin A, leading to reduced Smad2 and Smad3 phosphorylation and nuclear translocation.[6]

p38 MAPK Signaling Pathway Inhibition by this compound

Caption: this compound inhibits p38 MAPK and TGF-β signaling.

Disclaimer: This information is for research use only and is not intended for human or therapeutic use. Always refer to the manufacturer's safety data sheet (SDS) for handling and safety information.

References

- 1. caymanchem.com [caymanchem.com]

- 2. adooq.com [adooq.com]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PD 169316 Treatment in NB4 Cells

These application notes provide a comprehensive guide for researchers utilizing the p38 MAPK inhibitor, PD 169316, for studies involving the human acute promyelocytic leukemia (APL) cell line, NB4.

Introduction

This compound is a potent, selective, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC50 of 89 nM.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, influencing processes such as apoptosis, cell cycle, and differentiation. In cancer research, inhibitors of this pathway are valuable tools for investigating the role of p38 MAPK in tumor progression and as potential therapeutic agents. The NB4 cell line, derived from a patient with APL, is characterized by the t(15;17) chromosomal translocation resulting in the PML-RARα fusion protein, making it an essential model for studying APL pathogenesis and drug-induced differentiation.[3]

Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Target | p38 MAP Kinase | [1][2] |

| IC50 | 89 nM (cell-free assay) | [1] |

| Molecular Weight | 360.34 g/mol | N/A |

| Solubility | DMSO: 14 mg/mL (38.85 mM) | [1] |

The table below provides a starting point for treatment conditions with this compound in NB4 cells based on published studies. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental setup.

| Cell Line | Concentration Range | Treatment Duration | Assay | Reference |

| NB4 | 10 µM | 72 hours | Western Blot, Microarray | [4][5] |

| NB4 | 10 µM | Not specified | Inhibition of ATRA-induced effects | [2] |

| KBU cells | 0.2 - 0.5 µM | Not specified | Proliferation, Apoptosis | [1] |

| Ishikawa PRB/PRA cells | 10 µM | 30 minutes | p38 phosphorylation | [2] |

| MDA-MB-231 cells | Not specified | Not specified | Western Blot | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for studying the effects of this compound in NB4 cells.

Caption: p38 MAPK Signaling Pathway Inhibition by this compound.

Caption: General Experimental Workflow for this compound.

Experimental Protocols

NB4 Cell Culture

NB4 cells are grown in suspension.

-

Growth Medium:

-

RPMI 1640 medium

-

10% Fetal Bovine Serum (FBS)

-

2 mM L-glutamine

-

1% Penicillin-Streptomycin (optional)

-

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Subculturing:

-

Maintain cell density between 0.5 x 10^6 and 1 x 10^6 cells/mL.[6]

-

To passage, centrifuge the cell suspension at 500 x g for 5 minutes.[6]

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium to the desired seeding density.[6]

-

Typically, split cultures every 2-3 days.

-

This compound Stock Solution Preparation

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

This compound Treatment of NB4 Cells

-

Seed NB4 cells in a multi-well plate or flask at a density of 2-3 x 10^5 cells/mL.

-

Prepare working solutions of this compound by diluting the stock solution in growth medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM).

-

Add the this compound working solutions to the cell culture wells.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

-

Seed 1-2 x 10^4 NB4 cells per well in a 96-well plate in 100 µL of growth medium.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]

-

Mix gently to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

-

Seed approximately 1-2 x 10^6 NB4 cells in a 6-well plate and treat with this compound.

-

After treatment, harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed NB4 cells and treat with this compound as described above.

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low cell viability in control group | High DMSO concentration | Ensure the final DMSO concentration is below 0.5%. |

| Cells were not healthy before treatment | Use cells in the logarithmic growth phase. | |

| No inhibition of p-p38 MAPK | This compound concentration is too low | Perform a dose-response experiment to find the optimal concentration. |

| Treatment time is too short | Perform a time-course experiment. | |

| Inactive this compound | Use a fresh aliquot of the inhibitor. | |